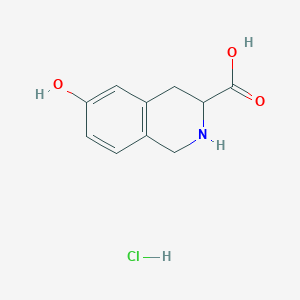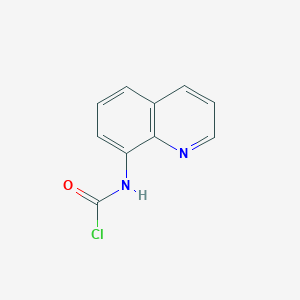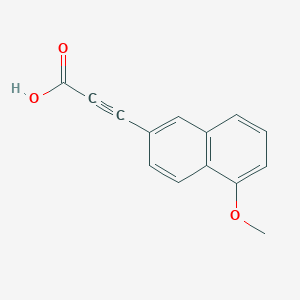
3-(Benzylthio)-5-fluoropyridine
概要
説明
3-(Benzylthio)-5-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 3-position and a fluorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-5-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-5-fluoropyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Benzylthio)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the benzylsulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or modified benzylsulfanyl groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzylthio)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Benzylthio)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)-5-fluoropyridine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(Benzylsulfanyl)-4-fluoropyridine: Fluorine atom at the 4-position instead of the 5-position.
3-(Benzylsulfanyl)-5-chloropyridine: Chlorine atom instead of fluorine.
Uniqueness
3-(Benzylthio)-5-fluoropyridine is unique due to the combination of the benzylsulfanyl group and the fluorine atom, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C12H10FNS |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
3-benzylsulfanyl-5-fluoropyridine |
InChI |
InChI=1S/C12H10FNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
VEDHOXNIBHOUDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=CN=CC(=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Formyl-5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8474490.png)
![(S)-(+)-3-[1-(2-methylphenyl)2-imidazolylsulfinyl]propanol](/img/structure/B8474494.png)



![N-(4-{methyl[2-(pyridin-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B8474538.png)


![Methyl 4-[(chloromethoxy)methyl]benzoate](/img/structure/B8474556.png)




![1,6-Diazabicyclo[5.4.0]undeca-6-ene](/img/structure/B8474594.png)
